1-methyl-1H-benzo[d]imidazol-6-ol
Overview
Description
1-Methyl-1H-benzo[d]imidazol-6-ol is a heterocyclic compound that features a benzimidazole core with a hydroxyl group at the 6-position and a methyl group at the 1-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Cyclization of Amido-nitriles: One of the methods involves the cyclization of amido-nitriles in the presence of a nickel catalyst.
Condensation Reactions: Another approach involves the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form imines, which then cyclize to form the benzimidazole core.
Industrial Production Methods: The industrial production of this compound typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of alkylated or acylated benzimidazole derivatives.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include 1-methyl-1h-benzo[d]imidazol-6-ol, have a broad range of biological activities and can target a variety of enzymes and receptors .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the activity of the target .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as the modulation of enzyme activity or changes in cellular signaling .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
Imidazole derivatives are known to have a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that imidazole derivatives are generally stable under normal conditions and their action can be influenced by factors such as ph and temperature .
Scientific Research Applications
1-Methyl-1H-benzo[d]imidazol-6-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-benzo[d]imidazole: Lacks the methyl and hydroxyl groups, making it less versatile in certain reactions.
2-Methyl-1H-benzo[d]imidazole: Similar structure but with the methyl group at the 2-position, leading to different chemical properties.
6-Hydroxy-1H-benzo[d]imidazole: Similar structure but without the methyl group, affecting its reactivity and biological activity.
Uniqueness: 1-Methyl-1H-benzo[d]imidazol-6-ol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound in various applications .
Properties
IUPAC Name |
3-methylbenzimidazol-5-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-9-7-3-2-6(11)4-8(7)10/h2-5,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSCFCRUNJXWME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50591-23-6 | |
Record name | 1-methyl-1H-1,3-benzodiazol-6-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.